molecular formula C14H12N4O B2612411 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034338-92-4

1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2612411
CAS No.: 2034338-92-4
M. Wt: 252.277
InChI Key: FFWQSTJCACLNEU-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. It features a urea functional group bridging a phenyl ring and a pyrazolo[1,5-a]pyridine core, a privileged scaffold known for its potent biological activity . The pyrazolo[1,5-a]pyridine moiety is a prominent framework in the development of protein kinase inhibitors (PKIs), which are crucial for targeted cancer therapy . Compounds based on this scaffold have demonstrated an ability to act as ATP-competitive inhibitors, effectively blocking the activity of various kinases that are often dysregulated in cancers . This structural class has been extensively explored for its application as Tropomyosin Receptor Kinase (Trk) inhibitors, which are a promising therapeutic target for a range of solid tumors due to their role in cellular signaling pathways . In fact, two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Repotrectinib, feature a pyrazolo[1,5-a]pyrimidine nucleus, underscoring the high therapeutic value and clinical validity of this general chemical class . The pyrazolo[1,5-a]pyridine core in this urea derivative contributes to its potential binding affinity with biological targets, while the trifluoromethyl group, when present in analogues, can enhance lipophilicity and metabolic stability . Researchers value this compound and its analogues as versatile intermediates and chemical probes for investigating kinase function, synthesizing novel derivatives, and conducting structure-activity relationship (SAR) studies to develop more effective and selective chemotherapeutics . For Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-14(16-11-4-2-1-3-5-11)17-12-7-9-18-13(10-12)6-8-15-18/h1-10H,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWQSTJCACLNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenyl isocyanate with pyrazolo[1,5-a]pyridine derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea exhibits a molecular formula of C14H12N4OC_{14}H_{12}N_{4}O and a molecular weight of approximately 252.27 g/mol. Its structure features a phenyl ring attached to a urea group, which is further substituted by a pyrazolo[1,5-a]pyridine moiety. This configuration contributes to its biological activity, particularly in inhibiting certain enzymes and pathways relevant to disease processes.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • In Vitro Studies : A series of derivatives based on similar structures were synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines. Compounds with similar scaffolds demonstrated significant antiproliferative activity, with some derivatives achieving mean percentage inhibition values exceeding 70% at concentrations of 10 µM. Notably, certain compounds exhibited lethal effects on melanoma and renal cancer cell lines, indicating their potential as effective anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression:

  • PLK4 Inhibition : Structure-based drug discovery has identified derivatives of pyrazolo[1,5-a]pyrimidines as potent inhibitors of Polo-like kinase 4 (PLK4), an enzyme that plays a crucial role in cell division and cancer progression. The nanomolar potency of these inhibitors suggests that they could be developed into therapeutic agents targeting PLK4-related pathways .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The compounds were characterized using various spectroscopic techniques (NMR, FTIR) and were subjected to biological assays against bacterial strains and cancer cell lines. The results indicated that some derivatives exhibited promising antibacterial and anticancer activities, warranting further investigation into their mechanisms of action .

Case Study 2: Structure-Activity Relationship (SAR)

In another research effort, the structure-activity relationship of various substituted urea derivatives was analyzed to determine how modifications to the phenyl and pyrazolo rings affected their biological activity. This study revealed that specific substitutions could enhance antiproliferative effects while minimizing cytotoxicity in normal cells, thus highlighting the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Pyrazolo[1,5-a]pyridine Cores

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (BJ41757, CAS: 2034338-97-9) Structure: Differs by a fluorine substituent at the para position of the phenyl ring. Impact: The electron-withdrawing fluorine enhances binding affinity to hydrophobic pockets in kinase targets, as observed in SAR studies where fluorinated aryl groups improve metabolic stability and target engagement . Biological Relevance: Demonstrated enhanced potency in kinase inhibition assays compared to non-fluorinated analogues, though specific data for BJ41757 remain proprietary .

Pyrazolo[1,5-a]pyrimidine-Based Ureas Key Difference: Replacement of the pyridine ring in pyrazolo[1,5-a]pyridine with a pyrimidine ring (pyrazolo[1,5-a]pyrimidine). Planarity and Binding: The pyrazolo[1,5-a]pyrimidine core ensures greater planarity due to intramolecular hydrogen bonding between the urea NH and pyrimidine N4, optimizing interactions with ATP-binding pockets in kinases like TTK . Potency: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compounds 7–24) exhibit comparable or superior inhibitory activity to pyrazolotriazines, with IC₅₀ values in the nanomolar range for TTK inhibition .

Substituent Effects on Pharmacological Properties
Compound Core Structure Substituent(s) Key Biological Activity Potency (IC₅₀) Reference
BJ46340 Pyrazolo[1,5-a]pyridine Phenyl (unsubstituted) Kinase inhibition (research use) N/A
BJ41757 Pyrazolo[1,5-a]pyridine 4-Fluorophenyl Enhanced kinase binding Proprietary
Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5-Chloro, 6-fluoro TTK inhibition 2–50 nM
Compound 15 (Elbakry et al.) Pyrazolo[1,5-a]pyrimidine Cyclized amide PDE4 inhibition 200-fold ↑

Key Findings :

  • Electron-Withdrawing Groups : Fluorine or chlorine at the para position (e.g., BJ41757) improves metabolic stability and target affinity .
  • Core Planarity : Pyrazolo[1,5-a]pyrimidines exhibit superior planarity compared to pyrazolo[1,5-a]pyridines, enhancing interactions with flat binding sites (e.g., kinase ATP pockets) .
  • Substituent Optimization : Cyclization of primary amides (e.g., compound 15) in pyrazolo[1,5-a]pyrimidines boosts potency by 200-fold in PDE4 inhibition, highlighting the importance of conformational rigidity .

Comparative Advantages :

  • Pyrazolo[1,5-a]pyrimidines benefit from well-established synthetic protocols, whereas pyrazolo[1,5-a]pyridine-based ureas require specialized intermediates, increasing production costs .

Research Findings and Clinical Potential

  • Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines exhibit broad-spectrum kinase inhibition (e.g., TTK, CDK2) with low nanomolar potency, outperforming pyrazolo[1,5-a]pyridine derivatives in cellular assays .
  • Oral Bioavailability : Pyrazolo[1,5-a]pyrimidines demonstrate improved pharmacokinetic profiles, with oral bioavailability >50% in murine models, whereas urea derivatives like BJ46340 lack published in vivo data .

Biological Activity

1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and findings from recent research studies.

Chemical Structure and Properties

This compound features a unique structure that combines a pyrazolo[1,5-a]pyridine core with a phenyl and urea moiety. This configuration enhances its interaction with various biological targets, making it a promising candidate for drug development.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : Studies have shown that this compound can inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is significant as CDKs play crucial roles in cell cycle regulation and cancer progression.
  • Antibacterial Activity : The compound has also demonstrated moderate antibacterial properties against certain Gram-positive bacteria. This suggests potential applications in treating bacterial infections.

Biological Activities

The following table summarizes the primary biological activities associated with this compound:

Activity Description Reference
Kinase Inhibition Moderate inhibitory activity against CDK2, indicating potential in cancer therapy
Antibacterial Moderate activity against specific Gram-positive bacteria
Anticancer Potential Investigated for its effects on cell proliferation and apoptosis
Anti-inflammatory Potential anti-inflammatory properties observed in related compounds

Kinase Inhibition Studies

In a study published in "Bioorganic & Medicinal Chemistry Letters," researchers explored the inhibitory effects of various pyrazolo derivatives on CDKs. Among these compounds, this compound showed promising results, warranting further investigation as a lead compound for cancer therapeutics.

Antibacterial Activity

A study in the "European Journal of Medicinal Chemistry" evaluated the antibacterial properties of several pyrazole derivatives. The findings indicated that this compound exhibited moderate activity against specific strains of Gram-positive bacteria. However, further research is needed to elucidate its efficacy against a broader range of bacterial strains and to understand the underlying mechanisms of action.

Q & A

Q. What are the established synthetic routes for 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents, followed by urea coupling. For example:

  • Route A : Reacting 1H-pyrazol-5-amine with a dichloro-cyanoethenyl carboxamide under acidic conditions forms the pyrazolo[1,5-a]pyrimidine core, which is then coupled with phenyl isocyanate to introduce the urea moiety .
  • Route B : Azide intermediates (e.g., pyrazolooxazinones) react with amines in anhydrous toluene under reflux to form ureas .
    Key variables : Solvent choice (toluene vs. CHCl₃), catalyst (HCl), and reaction time (1–2 hours) critically affect purity and yield (typically 60–85%).

Q. What analytical methods are recommended for structural characterization and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo[1,5-a]pyridine core and urea linkage .
  • X-ray crystallography : Resolves ambiguities in substituent orientation, especially for chiral intermediates .
  • HPLC-MS : Quantifies purity (>95% for biological assays) and detects byproducts from incomplete cyclization .

Q. How should researchers design initial biological screening assays for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .
  • Kinase inhibition : Screen against CDK2, Pim, or BMPR kinases using ATP-binding assays (IC₅₀ values typically 0.1–10 µM) .
  • Dose-response curves : Employ 8-point serial dilutions to calculate EC₅₀/IC₅₀ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize target selectivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C2 position to enhance kinase selectivity (e.g., ALK2 vs. ALK3 inhibition) .
  • Scaffold hopping : Replace the urea linker with amides or sulfonamides to modulate solubility and binding affinity .
  • 3D-QSAR modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with CDK2 or BMPR active sites .

Q. How to resolve contradictory data in enzyme inhibition assays (e.g., CDK2 vs. CDK9 selectivity)?

  • Kinase panel profiling : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Crystallographic analysis : Compare co-crystal structures of the compound bound to CDK2 (PDB: 1AQ1) vs. CDK9 to pinpoint selectivity-determining residues .
  • Buffer optimization : Vary ATP/Mg²⁺ concentrations to mimic physiological conditions and reduce false positives .

Q. What strategies improve metabolic stability and pharmacokinetics (PK) in vivo?

  • Prodrug design : Mask polar groups (e.g., -OH) with acetyl or tert-butyl carbamates to enhance oral bioavailability .
  • Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., N-demethylation sites) .
  • LogP optimization : Aim for 2–3 via substituent tuning (e.g., -OCH₃ or -CH₂CF₃) to balance permeability and solubility .

Q. How to address resistance mechanisms in anticancer or antitubercular applications?

  • Combination therapy : Pair with cisplatin or rifampicin to overcome efflux pump-mediated resistance .
  • Mutation studies : Generate resistant cell lines (e.g., H37Rv M. tuberculosis) via serial passaging and identify mutations in target genes (e.g., katG for TB) .
  • Epigenetic modulation : Co-administer HDAC inhibitors to restore target expression in drug-resistant cancers .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • Xenograft models : Use immunodeficient mice implanted with A549 lung cancer cells (dose: 10–50 mg/kg/day, oral) .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28-day repeat-dose studies .
  • BBB penetration : Assess brain-to-plasma ratios in murine models for CNS-targeted applications .

Methodological Notes

  • Contradictions in evidence : While pyrazolo[1,5-a]pyrimidines show broad kinase inhibition , their antitubercular activity is scaffold-dependent, requiring specific carboxamide substitutions .
  • Critical parameters : Microwave-assisted synthesis (100–150°C, 30 min) improves yields by 15–20% compared to conventional heating .

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